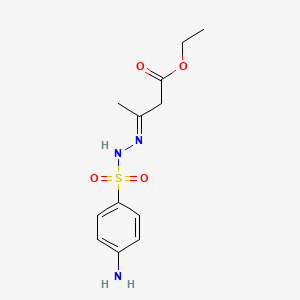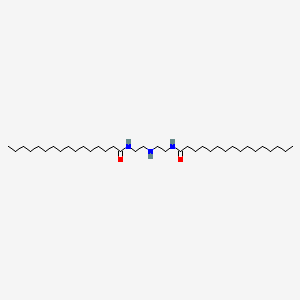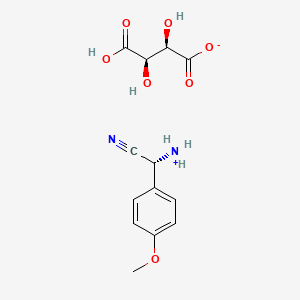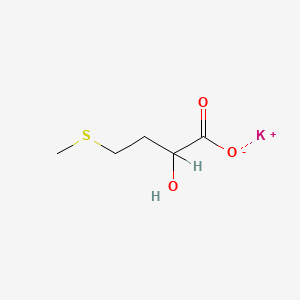
Potassium (1)-2-hydroxy-4-(methylthio)butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (1)-2-hydroxy-4-(methylthio)butyrate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a potassium ion, a hydroxy group, and a methylthio group attached to a butyrate backbone. Its structure allows it to participate in a variety of chemical reactions and makes it useful in different industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1)-2-hydroxy-4-(methylthio)butyrate typically involves the reaction of 2-hydroxy-4-(methylthio)butyric acid with a potassium base. The reaction is usually carried out in an aqueous medium to facilitate the dissolution of the potassium base and the acid. The reaction conditions often include moderate temperatures and stirring to ensure complete reaction and formation of the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for mixing and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
Potassium (1)-2-hydroxy-4-(methylthio)butyrate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methylthio group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-oxo-4-(methylthio)butyrate, while reduction can produce 2-hydroxy-4-(methylthio)butanol.
科学研究应用
Potassium (1)-2-hydroxy-4-(methylthio)butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a supplement in certain metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of Potassium (1)-2-hydroxy-4-(methylthio)butyrate involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups allow it to participate in various biochemical reactions. It can act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and detoxification.
相似化合物的比较
Similar Compounds
Sodium (1)-2-hydroxy-4-(methylthio)butyrate: Similar in structure but with a sodium ion instead of potassium.
Calcium (1)-2-hydroxy-4-(methylthio)butyrate: Contains a calcium ion, which can affect its solubility and reactivity.
Magnesium (1)-2-hydroxy-4-(methylthio)butyrate: Another similar compound with a magnesium ion.
Uniqueness
Potassium (1)-2-hydroxy-4-(methylthio)butyrate is unique due to the presence of the potassium ion, which can influence its solubility, reactivity, and biological activity. The potassium ion can also affect the compound’s interaction with enzymes and other biomolecules, making it distinct from its sodium, calcium, and magnesium counterparts.
属性
CAS 编号 |
94087-93-1 |
|---|---|
分子式 |
C5H9KO3S |
分子量 |
188.29 g/mol |
IUPAC 名称 |
potassium;2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C5H10O3S.K/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI 键 |
QPGIAWUCRXQJRD-UHFFFAOYSA-M |
规范 SMILES |
CSCCC(C(=O)[O-])O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



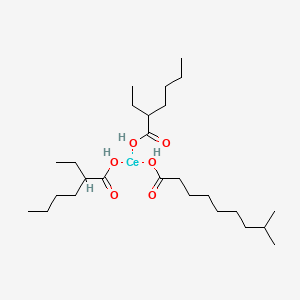
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
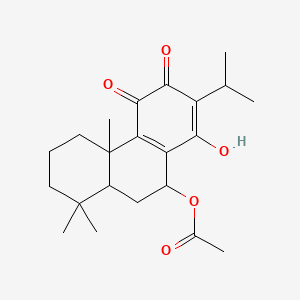
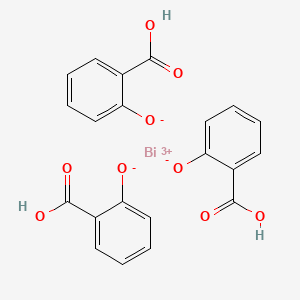
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
